1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane
Overview
Description
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane (abbreviated as 4-CMP) is a heterocyclic compound containing both a pyrrole ring and a diazepane ring. This compound has been studied extensively due to its unique properties and potential applications in various fields. 4-CMP has been found to possess strong anti-microbial, anti-oxidant, and anti-inflammatory properties. It has also been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of nitrogen heterocyclic compounds, including those related to the query compound, highlight innovative approaches to creating complex molecular structures. For instance, the synthesis of derivatives incorporating the 1,4-diazepane structure has been explored, demonstrating the versatility of these frameworks in organic synthesis. The structural analysis often focuses on understanding the conformational preferences and electronic properties of these molecules, which are crucial for their potential applications in drug design and material science (Toze et al., 2011).
Reactivity and Transformation
Research has also been conducted on the reactivity and transformation of tetrahydro-pyrrolobenzodiazepines, indicating the potential of these compounds to undergo various chemical reactions to form new heterocyclic compounds. Such studies shed light on the synthetic versatility of nitrogen-containing heterocycles and pave the way for developing novel compounds with potentially valuable biological or material properties (Voskressensky et al., 2014).
Potential in Medicinal Chemistry
The investigation into the synthesis of specific derivatives, such as 1H,4H‐pyrazolo[4,3f]pyrrolo[1,2‐a][1,4]diazepine, highlights the interest in these compounds for medicinal chemistry applications. The development of new synthetic routes to access these structures is crucial for exploring their potential as pharmacophores in drug discovery efforts (Massa et al., 1984).
Molecular Docking Studies
Some studies have extended beyond synthesis to include molecular docking studies, which are instrumental in predicting the interaction of these heterocyclic compounds with biological targets. Such research is foundational in the early stages of drug development, providing insights into the binding efficiency and potential biological activity of new compounds (Malathi & Chary, 2019).
Novel Synthetic Strategies
Research on novel strategies for synthesizing heterocyclic systems related to the query compound showcases the ongoing development of efficient and versatile synthetic methods. These studies contribute to the broader field of organic synthesis by providing new routes to complex molecules that can have various scientific and industrial applications (Kharaneko & Bogza, 2013).
properties
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)-(1,4-diazepan-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-14-8-9(12)7-10(14)11(16)15-5-2-3-13-4-6-15/h7-8,13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETHPNKFGXZNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCNCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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